N-(2-phenoxyphenyl)-1-(thiophen-2-ylsulfonyl)piperidine-3-carboxamide
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Overview
Description
N-(2-PHENOXYPHENYL)-1-(THIOPHENE-2-SULFONYL)PIPERIDINE-3-CARBOXAMIDE is a complex organic compound that features a combination of phenyl, thiophene, sulfonyl, piperidine, and carboxamide groups. Compounds with such diverse functional groups are often of interest in medicinal chemistry and materials science due to their potential biological activities and unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-PHENOXYPHENYL)-1-(THIOPHENE-2-SULFONYL)PIPERIDINE-3-CARBOXAMIDE likely involves multiple steps, including the formation of the phenoxyphenyl group, the thiophene sulfonyl group, and the piperidine carboxamide group. Typical synthetic routes might include:
Formation of the Phenoxyphenyl Group: This could involve a nucleophilic aromatic substitution reaction where a phenol reacts with a halogenated benzene derivative.
Formation of the Thiophene Sulfonyl Group: This might involve sulfonylation of a thiophene ring using reagents like chlorosulfonic acid.
Formation of the Piperidine Carboxamide Group: This could involve the reaction of a piperidine derivative with a carboxylic acid or its derivative (e.g., an acid chloride).
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(2-PHENOXYPHENYL)-1-(THIOPHENE-2-SULFONYL)PIPERIDINE-3-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The thiophene ring and the phenoxyphenyl group could be susceptible to oxidation under strong oxidizing conditions.
Reduction: The sulfonyl group could be reduced to a sulfide under reducing conditions.
Substitution: The aromatic rings could undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could yield thiols or sulfides.
Scientific Research Applications
N-(2-PHENOXYPHENYL)-1-(THIOPHENE-2-SULFONYL)PIPERIDINE-3-CARBOXAMIDE could have various applications in scientific research, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential ligand for studying protein-ligand interactions.
Medicine: As a candidate for drug development, particularly if it exhibits biological activity.
Industry: As a precursor for the synthesis of materials with specific properties.
Mechanism of Action
The mechanism of action of N-(2-PHENOXYPHENYL)-1-(THIOPHENE-2-SULFONYL)PIPERIDINE-3-CARBOXAMIDE would depend on its specific biological target. Potential mechanisms could include:
Binding to Enzymes: Inhibiting or activating enzyme activity.
Interacting with Receptors: Modulating receptor activity.
Affecting Cellular Pathways: Influencing signaling pathways within cells.
Comparison with Similar Compounds
Similar Compounds
N-(2-Phenoxyphenyl)piperidine-3-carboxamide: Lacks the thiophene sulfonyl group.
1-(Thiophene-2-sulfonyl)piperidine-3-carboxamide: Lacks the phenoxyphenyl group.
N-(2-Phenoxyphenyl)-1-(thiophene-2-sulfonyl)piperidine: Lacks the carboxamide group.
Uniqueness
N-(2-PHENOXYPHENYL)-1-(THIOPHENE-2-SULFONYL)PIPERIDINE-3-CARBOXAMIDE is unique due to the combination of its functional groups, which could confer unique chemical and biological properties. This uniqueness could make it a valuable compound for research and development in various fields.
Properties
Molecular Formula |
C22H22N2O4S2 |
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Molecular Weight |
442.6 g/mol |
IUPAC Name |
N-(2-phenoxyphenyl)-1-thiophen-2-ylsulfonylpiperidine-3-carboxamide |
InChI |
InChI=1S/C22H22N2O4S2/c25-22(17-8-6-14-24(16-17)30(26,27)21-13-7-15-29-21)23-19-11-4-5-12-20(19)28-18-9-2-1-3-10-18/h1-5,7,9-13,15,17H,6,8,14,16H2,(H,23,25) |
InChI Key |
CBHMJYOVDQYDAX-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CN(C1)S(=O)(=O)C2=CC=CS2)C(=O)NC3=CC=CC=C3OC4=CC=CC=C4 |
Origin of Product |
United States |
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